molecular formula C17H20ClN3O2S B14880666 N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide

N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B14880666
M. Wt: 365.9 g/mol
InChI Key: WLZCPFLNFVKKDY-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thienopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thienopyrazole core. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of Chlorophenoxy Acetamide Moiety: This step involves the coupling of the chlorophenoxy acetamide group to the thienopyrazole core. Common reagents include coupling agents like EDCI or DCC, and the reaction is typically carried out in an organic solvent such as dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrazole derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrazole Derivatives: Compounds with similar thienopyrazole cores but different substituents.

    Phenoxyacetamide Derivatives: Compounds with phenoxyacetamide groups but different core structures.

Uniqueness

N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C17H20ClN3O2S/c1-17(2,3)21-16(13-9-24-10-14(13)20-21)19-15(22)8-23-12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22)

InChI Key

WLZCPFLNFVKKDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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